molecular formula C10H14N2O3 B14232962 2-(1H-Imidazol-1-yl)ethyl oxolane-2-carboxylate CAS No. 798571-67-2

2-(1H-Imidazol-1-yl)ethyl oxolane-2-carboxylate

Cat. No.: B14232962
CAS No.: 798571-67-2
M. Wt: 210.23 g/mol
InChI Key: JACYKSKHCJKNSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Imidazol-1-yl)ethyl oxolane-2-carboxylate is a compound that features both an imidazole ring and an oxolane (tetrahydrofuran) ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the oxolane ring is a five-membered ether ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-1-yl)ethyl oxolane-2-carboxylate typically involves the reaction of an imidazole derivative with an oxolane derivative under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the imidazole nitrogen attacks an electrophilic carbon on the oxolane ring, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-1-yl)ethyl oxolane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield various reduced derivatives .

Scientific Research Applications

2-(1H-Imidazol-1-yl)ethyl oxolane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-yl)ethyl oxolane-2-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the imidazole and oxolane rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

798571-67-2

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-imidazol-1-ylethyl oxolane-2-carboxylate

InChI

InChI=1S/C10H14N2O3/c13-10(9-2-1-6-14-9)15-7-5-12-4-3-11-8-12/h3-4,8-9H,1-2,5-7H2

InChI Key

JACYKSKHCJKNSS-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)OCCN2C=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.